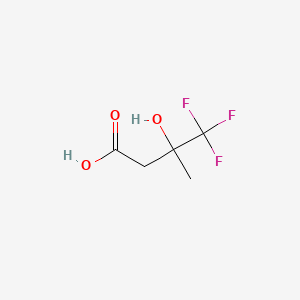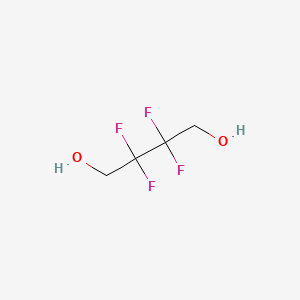
1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione
Vue d'ensemble
Description
The compound 1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione is not directly discussed in the provided papers. However, the papers do discuss related fluorinated compounds and their properties, which can provide insight into the behavior of fluorinated carbonyls and cyclic structures. For instance, the experimental charge density study of octafluoro-1,2-dimethylenecyclobutane provides information on atomic volumes and charges in perfluorinated hydrocarbons, which could be relevant to understanding the electronic structure of 1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione .
Synthesis Analysis
While the synthesis of 1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione is not explicitly described, the papers do detail synthetic approaches to related fluorinated compounds. For example, the synthesis of stannasilanes via the reaction of dihalogen-substituted decamethylcyclohexasilanes with diorganodichlorostannanes in the presence of magnesium could offer insights into the reactivity of silicon-containing compounds with halogens, which might be extrapolated to the synthesis of fluorinated diketones .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is of particular interest due to the strong electronegativity of fluorine atoms. The paper on octafluoro-1,2-dimethylenecyclobutane discusses the use of X-ray crystallography and topological analysis to determine atomic volumes and charges, which is crucial for understanding the molecular structure of perfluorinated hydrocarbons . This information could be used to infer aspects of the molecular structure of 1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione, such as electron distribution and bond lengths.
Chemical Reactions Analysis
The papers provided do not directly address the chemical reactions of 1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione. However, the study on the formation yields of C8 1,4-hydroxycarbonyls from the reaction of OH radicals with n-octane in the presence of NO gives an example of how fluorinated carbonyls might behave under oxidative conditions . This could suggest potential reactivity patterns for 1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione in similar environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often unique due to the presence of fluorine atoms. The paper on the novel hydrolysis of decafluorocyclohepta-1,4-diene, which discusses the crystal structure of a related fluorinated compound, provides insights into how the introduction of fluorine atoms can affect the physical properties, such as solubility and crystallinity, of a compound . These insights could be relevant when considering the physical and chemical properties of 1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione.
Applications De Recherche Scientifique
Metal Extraction from Water and Organic Solvents
- Scientific Field : Analytical Sciences
- Application Summary : 1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione (C6F8βDK) is used in a metal extraction system using fluorous solvents . It can extract transition metal ions from water into a fluorous solvent called FC-72 .
- Methods of Application : C6F8βDK dissolves in the fluorous solvent FC-72 and extracts transition metal ions from water into FC-72 . The extraction efficiency in the FC-72 system is comparable to that of chloroform . Metal ions extracted into FC-72 can be readily stripped using 1 M nitric acid .
- Results or Outcomes : A colorimetric assay of metal ion concentration in water and in organic solvents was achieved by contacting each solvent with FC-72 containing C6F8βDK . Iron ions with different concentrations (0 – 0.1 mM) in water or acetonitrile are completely extracted into FC-72 to form a Fe3+ -C6F8βDK complex, which can be detected by spectrophotometry due to its absorption in the UV-vis region .
Chemical Vapor Deposition (CVD) of Barium Fluoride Thin Films
Safety And Hazards
Propriétés
IUPAC Name |
1,1,1,5,5,6,6,6-octafluorohexane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F8O2/c7-4(8,6(12,13)14)2(15)1-3(16)5(9,10)11/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKBKOFWQWACLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(C(F)(F)F)(F)F)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174941 | |
| Record name | 3H,3H-Perfluoro-2,4-hexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione | |
CAS RN |
20825-07-4 | |
| Record name | 1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020825074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H,3H-Perfluoro-2,4-hexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1295182.png)

![Dithieno[2,3-b:3',2'-d]thiophene](/img/structure/B1295185.png)










